4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by:
- Core structure: A pyrrolidin-2-one ring substituted with an aminomethyl group at the 4-position.
- Aromatic substituent: A 3-ethoxyphenylmethyl group at the 1-position, introducing lipophilic and electron-donating properties via the ethoxy moiety.
- Ionization: The hydrochloride salt enhances solubility and bioavailability for pharmacological applications.
This compound is structurally analogous to other pyrrolidin-2-one derivatives reported in cardiovascular and neurological research, though its specific pharmacological profile remains less documented .
Properties
IUPAC Name |
4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13-5-3-4-11(6-13)9-16-10-12(8-15)7-14(16)17;/h3-6,12H,2,7-10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHUTKSBZQNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC(CC2=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical features of the target compound with analogues from the evidence:
Key Observations :
- Linker Variation: Unlike S-61/S-73 (which use a butyl linker to piperazine), the target compound directly attaches the 3-ethoxybenzyl group to the pyrrolidinone core, likely reducing steric hindrance.
- Pharmacological Gaps: While S-61/S-73 demonstrate α1-adrenolytic activity, the target compound’s ethoxybenzyl substituent may favor interactions with other targets (e.g., serotonin or dopamine receptors) .
Pharmacological Activity Comparison
Antiarrhythmic/Hypotensive Potential:
- S-61/S-73: Exhibit dose-dependent α1-adrenoceptor blockade, reducing blood pressure and arrhythmias in rodent models .
- Target Compound : The 3-ethoxybenzyl group shares partial similarity with S-73’s fluorinated aryl groups, but the absence of a piperazine moiety suggests divergent mechanisms.
Bioavailability and Solubility :
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionized analogues (e.g., neutral pyrrolidinones in ).
Physicochemical Properties
| Property | Target Compound (Est.) | S-61 | 4-(Aminomethyl)-1-(3,4-dimethoxyphenethyl)pyrrolidin-2-one HCl |
|---|---|---|---|
| LogP (Lipophilicity) | ~1.8 (predicted) | 3.2 | ~2.5 |
| Hydrogen Bond Donors | 2 (NH₂⁺, NHCl⁻) | 1 (NHCl⁻) | 2 (NH₂⁺, NHCl⁻) |
| Polar Surface Area (Ų) | ~60 | 45 | ~65 |
Implications :
- Lower LogP than S-61/S-73 may enhance solubility but reduce blood-brain barrier penetration.
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